molecular formula C22H28N2O2 B11110032 N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide

N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide

Cat. No.: B11110032
M. Wt: 352.5 g/mol
InChI Key: RQOJFIUFKSDERR-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a methylidene group and an acetohydrazide moiety. The compound’s molecular formula is C21H28N2O2, and it has a molecular weight of 340.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide typically involves the condensation of 2-(Hexyloxy)benzaldehyde with 2-(4-methylphenyl)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for reflux and recrystallization. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved would depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-(4-methylphenyl)acetohydrazide is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties. This structural feature may influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(Z)-(2-hexoxyphenyl)methylideneamino]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H28N2O2/c1-3-4-5-8-15-26-21-10-7-6-9-20(21)17-23-24-22(25)16-19-13-11-18(2)12-14-19/h6-7,9-14,17H,3-5,8,15-16H2,1-2H3,(H,24,25)/b23-17-

InChI Key

RQOJFIUFKSDERR-QJOMJCCJSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=N\NC(=O)CC2=CC=C(C=C2)C

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=NNC(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.